molecular formula C11H14N2 B3351262 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline CAS No. 344335-31-5

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline

Cat. No.: B3351262
CAS No.: 344335-31-5
M. Wt: 174.24 g/mol
InChI Key: CCFNZJZCYYFGHV-UHFFFAOYSA-N
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Description

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and quinoline structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the cyclization of pyrrole derivatives with acyl (bromo)acetylenes can be achieved using solid alumina at room temperature . This is followed by the addition of propargylamine to the acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.

Scientific Research Applications

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline is unique due to its specific ring fusion and hydrogenation state, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[2,3-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-2,6,8,11,13H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFNZJZCYYFGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)C3C1CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80511220
Record name 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344335-31-5
Record name 2,3,3a,4,5,9b-Hexahydro-1H-pyrrolo[2,3-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80511220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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